Product packaging for Bisantrene Hydrochloride(Cat. No.:CAS No. 71439-68-4)

Bisantrene Hydrochloride

Cat. No.: B1667429
CAS No.: 71439-68-4
M. Wt: 471.4 g/mol
InChI Key: KINULKKPVJYRON-PVNXHVEDSA-N
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Description

Historical Trajectory and Initial Drug Discovery Context

The journey of bisantrene (B1209513) began in the 1970s when it was developed by Lederle Laboratories, a division of American Cyanamid. wikipedia.orgraceoncology.com The primary motivation for its creation was the search for a safer alternative to the widely used anthracycline chemotherapeutics, which were known for their cardiotoxicity. wikipedia.orgraceoncology.com Bisantrene, an anthracene (B1667546) derivative, showed promise in early preclinical studies, demonstrating a broad spectrum of activity against various experimental tumors, including P388 leukemia, L1210 leukemia, B16 melanoma, and colon tumor 26. medchemexpress.comresearchgate.net

Throughout the 1980s and early 1990s, bisantrene underwent extensive clinical evaluation in over 40 trials involving more than 1,500 patients. wikipedia.orgraceoncology.comopenbriefing.com These trials explored its efficacy in a range of cancers such as leukemias, breast cancer, and ovarian cancer. raceoncology.comopenbriefing.com A notable large-scale trial was conducted by the National Cancer Institute (NCI), where the compound was nicknamed "Orange Crush" due to the fluorescent orange color of its solution. wikipedia.org

Table 1: Key Historical Milestones of Bisantrene Dihydrochloride (B599025)

Year(s) Milestone Key Findings/Outcome
1970s Development Developed by Lederle Laboratories as a less cardiotoxic alternative to anthracyclines. wikipedia.orgraceoncology.com
1980s-1990s Extensive Clinical Trials Over 40 clinical trials with more than 1500 patients showed activity in leukemia, breast, and ovarian cancers. wikipedia.orgraceoncology.comopenbriefing.com
1988/1990 Regulatory Approval Approved in France for relapsed/refractory Acute Myeloid Leukemia (AML). wikipedia.orgraceoncology.comopenbriefing.com
Early 1990s Market Withdrawal Never marketed due to solubility issues and was subsequently delisted after pharmaceutical mergers. wikipedia.orgraceoncology.comopenbriefing.com
2020 Rediscovery of Mechanism Identified as a potent inhibitor of the FTO protein. wikipedia.orgraceoncology.com

Evolution of Mechanistic Understanding in Chemical Biology

The initial understanding of bisantrene's mechanism of action centered on its structural similarity to anthracyclines, which are known DNA intercalators. wikipedia.orgcancer.gov Early research confirmed that bisantrene is a potent inhibitor of both DNA and RNA synthesis. wikipedia.org It was shown to intercalate with DNA, disrupting its helical structure, which leads to single-strand breaks and crosslinking between DNA and proteins. wikipedia.orgcancer.gov This activity is indicative of the inhibition of topoisomerase II enzymes, which are crucial for managing DNA supercoiling during replication. medchemexpress.comgoogle.comtandfonline.com Studies in L-1210 leukemia cells demonstrated that bisantrene induces protein-associated DNA strand breaks, a characteristic effect of topoisomerase II inhibitors. google.com

For many years, DNA intercalation and topoisomerase II inhibition were considered the primary ways bisantrene exerted its anticancer effects. openbriefing.comtandfonline.com However, a significant evolution in the mechanistic understanding of bisantrene occurred in July 2020. wikipedia.org Research from the City of Hope hospital identified bisantrene as a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein. wikipedia.orgraceoncology.com This was a landmark discovery, as FTO is an m6A mRNA demethylase, and its inhibition represents a novel mechanism of action for bisantrene. wikipedia.org This finding came from a screen of over 260,000 compounds from the National Cancer Institute's chemical library, where bisantrene emerged as the most potent FTO inhibitor. raceoncology.com The study also noted that bisantrene is a weak inhibitor of ALKBH5, the only other known m6A demethylase, highlighting its selectivity for FTO. wikipedia.org

This new understanding has opened up new avenues for research, particularly concerning the role of FTO in various cancers. raceoncology.com Dysregulation of the m6A RNA pathway, which FTO is a part of, has been implicated as a driver in numerous cancers, and inhibiting FTO has been shown to slow the growth of or kill cancer cells in a wide range of malignancies including leukemia, breast, lung, ovarian, and others. raceoncology.com More recent preclinical research has also uncovered a cardioprotective mechanism of action for bisantrene, particularly when used in combination with cardiotoxic drugs like doxorubicin (B1662922), though the precise molecular basis for this effect is still under investigation as of early 2024. wikipedia.org Other reported activities for bisantrene include macrophage activation and telomerase inhibition. openbriefing.com

Table 2: Evolution of Bisantrene's Known Mechanisms of Action

Discovered Mechanism Description Key Research Finding
DNA Intercalation The planar, electron-rich structure of bisantrene allows it to insert between DNA base pairs, disrupting its structure and function. wikipedia.orgcancer.gov Potent inhibitor of DNA and RNA synthesis. wikipedia.org
Topoisomerase II Inhibition Induces DNA strand breaks by inhibiting the enzyme responsible for managing DNA supercoiling during replication. medchemexpress.comgoogle.comtandfonline.com Causes protein-associated DNA strand breaks in leukemia cells. google.com
FTO Protein Inhibition Acts as a potent and selective inhibitor of the FTO enzyme, an m6A mRNA demethylase. wikipedia.orgraceoncology.com Identified as the most potent FTO inhibitor in a large-scale chemical library screen. raceoncology.com
Cardioprotection Preclinical evidence suggests it can protect heart muscle cells from damage caused by other cardiotoxic anticancer drugs. wikipedia.orgraceoncology.com Demonstrated cardioprotective effects when co-administered with doxorubicin in preclinical models. wikipedia.orgraceoncology.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Cl2N8 B1667429 Bisantrene Hydrochloride CAS No. 71439-68-4

Properties

IUPAC Name

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINULKKPVJYRON-PVNXHVEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78186-34-2 (Parent)
Record name Bisantrene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71439-68-4
Record name Bisantrene hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 71439-68-4
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Record name BISANTRENE HYDROCHLORIDE
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Molecular Mechanisms of Action of Bisantrene Dihydrochloride

Deoxyribonucleic Acid (DNA) Interaction Profile

The planar aromatic chromophore of the bisantrene (B1209513) molecule facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.org This interaction is a critical initial step that triggers a cascade of structural and functional alterations to the DNA, ultimately impeding cellular replication and viability.

Intercalation Dynamics and Structural Impact on DNA Topology

Bisantrene's intercalation into the DNA helix induces significant changes in the DNA's three-dimensional structure. These topological alterations are central to its mechanism of action.

Bisantrene's interaction with DNA leads to changes in supercoiling, which is characteristic of an intercalating agent. nih.gov By inserting itself between base pairs, bisantrene unwinds the DNA helix, which in turn affects the superhelical tension of the entire DNA molecule. chemicalbook.comtandfonline.com This alteration of DNA supercoiling is a key factor in the compound's ability to interfere with DNA replication and transcription, as these processes are highly dependent on the topological state of the DNA. chemicalbook.comtandfonline.com The antineoplastic activity of bisantrene is primarily attributed to its inhibition of topoisomerase II-mediated relaxation of DNA supercoil torsion. chemicalbook.comtandfonline.com

A significant consequence of bisantrene's interaction with DNA is the induction of DNA single-strand breaks and the formation of DNA-protein crosslinks. wikipedia.orgnih.govcancer.gov Studies have shown that bisantrene treatment leads to protein-associated single- and double-strand DNA breaks. nih.gov Notably, all the DNA single-strand breaks induced by bisantrene are associated with proteins. nih.gov The formation of these lesions disrupts the integrity of the DNA and interferes with its normal functions. The frequency of these breaks has been observed to be reduced under hypoxic conditions. nih.gov

The intercalation of bisantrene into the DNA double helix causes distinct conformational changes. Viscometric measurements have demonstrated that bisantrene binding results in an increase in the contour length of DNA, with an extension of 2.8 Å per bound drug molecule. researchgate.net This elongation is a direct consequence of the space created by the intercalated molecule. Furthermore, bisantrene binding induces a significant unwinding of the DNA helix. The helix unwinding angle has been determined to be 14 degrees. researchgate.netnih.gov This unwinding disrupts the normal helical structure and can interfere with the binding of DNA-processing enzymes. researchgate.net Electron microscopy studies have provided direct evidence for the intercalative binding of bisantrene, showing an 11% increase in the length of pBR322 DNA, which corresponds to approximately 480 drug molecules bound per circle. nih.gov

ParameterValueReference
Helix Unwinding Angle14 degrees researchgate.netnih.gov
Increase in DNA Contour Length2.8 Å per bound molecule researchgate.net
Increase in pBR322 DNA Length11% nih.gov
Bound Molecules per pBR322 Circle~480 nih.gov

Nucleic Acid Synthesis Inhibition

The structural alterations to DNA induced by bisantrene directly impact the synthesis of nucleic acids.

Suppression of RNA Synthesis

Bisantrene dihydrochloride (B599025) demonstrates potent inhibitory effects on the synthesis of both DNA and RNA. wikipedia.orgresearchgate.net In vitro studies have established it as an inhibitor of the incorporation of [3H]uridine into RNA, a key process in RNA synthesis. medchemexpress.commedchemexpress.com This suppression of macromolecular synthesis is a fundamental aspect of its cytotoxic activity. wikipedia.orgresearchgate.net

DNA Binding Specificity and Kinetics

Preferential Binding to A-T Rich DNA Regions

The DNA sequence specificity of bisantrene has been a subject of detailed investigation, with studies revealing a complex interaction profile. Molecular modeling studies of bisantrene analogues have shown that the position of the side chains on the anthracene (B1667546) ring system plays a critical role in determining DNA sequence preference. nih.gov For instance, a 9-substituted derivative showed a significantly more favorable recognition of Adenine-Thymine (A-T) steps compared to Guanine-Cytosine (G-C) steps. nih.gov In contrast, a 1-substituted isomer exhibited a much closer energy balance between A-T and G-C binding sites. nih.gov However, MPE footprinting analysis of bisantrene itself did not show selective protection on a fragment of pBR322 DNA, suggesting a sequence-neutral binding mode in that experimental context. nih.gov Further kinetic studies have indicated that the residence time of bisantrene is slightly longer for poly d(G.C)₂ than for poly d(A.T)₂, suggesting a nuanced interaction rather than a simple, broad preference. nih.gov

Association and Dissociation Kinetic Constants with DNA

The kinetics of bisantrene's interaction with DNA have been characterized using stopped-flow spectrophotometry. nih.govnih.govresearchgate.net These studies indicate a rapid association with DNA. The dissociation of bisantrene from DNA is a complex process, with surfactant sequestration studies revealing at least three distinct processes. nih.govresearchgate.net The kinetic profiles for dissociation are largely independent of the type of DNA. nih.gov

Table 1: Kinetic Constants of Bisantrene Interaction with DNA
Kinetic ParameterValueConditionsSource
Association Rate Constant (k_a)> 1 x 10⁷ M⁻¹s⁻¹Calf thymus DNA, 20°C, ionic strength 0.1 nih.govnih.govresearchgate.net
Average Reciprocal Time Constants (Dissociation)1-3 s⁻¹1:20 drug-to-base-pair ratio, 20°C, ionic strength 0.1 nih.gov
Influence of Electrostatic Interactions with Ribose Phosphate (B84403) Groups

Electrostatic forces play a significant role in the binding of bisantrene to DNA. As a dicationic ligand, its binding affinity is highly dependent on ionic strength. researchgate.net Electron microscopy studies suggest that in addition to intercalation between base pairs, external electrostatic binding of the cationic drug to the DNA occurs. nih.gov This is attributed to the interaction between the positively charged drug and the negatively charged phosphate groups of the DNA backbone. The dependence of the drug's dissociation kinetics on ionic strength further supports a mechanism involving electrostatic interactions at intercalation sites. nih.gov

Topoisomerase II Enzyme Poisoning

Bisantrene dihydrochloride is recognized as a topoisomerase II poison. sigmaaldrich.commedchemexpress.com It targets eukaryotic type II topoisomerases, interfering with their function and leading to DNA damage. medchemexpress.comglpbio.com The ability of bisantrene and its analogues to act as topoisomerase II poisons is a key element of their antineoplastic activity. sigmaaldrich.comnih.gov

Elucidation of Topoisomerase II-Mediated DNA Cleavage

Bisantrene exerts its effect on topoisomerase II by stabilizing the "cleavable complex," an intermediate in the enzyme's catalytic cycle where the DNA strands are cut. nih.gov This action transforms the enzyme into a cellular toxin that generates protein-linked DNA strand breaks. researchgate.net The specificity and efficiency of this topoisomerase II poisoning are modulated by the chemical structure of the bisantrene molecule. nih.gov Studies on various analogues have shown that the positioning of the side chains on the anthracene core can alter the base specificity of the drug-stimulated DNA cleavage. nih.gov This suggests that the DNA-binding preference of the drug is an important factor in its ability to recognize and stabilize the topoisomerase-DNA cleavable complex. nih.gov

Mechanistic Relationship to Cytotoxic Efficacy

The cytotoxic effects of bisantrene are intrinsically linked to its interaction with DNA. As an anthracene derivative, bisantrene contains a planar chromophore that facilitates its intercalation into the DNA double helix. wikipedia.orgnih.gov This insertion disrupts the normal configuration of DNA, leading to single-strand breaks, DNA-protein crosslinking, and the inhibition of both DNA replication and RNA synthesis. medchemexpress.comwikipedia.org This disruption of fundamental cellular processes ultimately results in cell death.

A key aspect of bisantrene's cytotoxic efficacy is its function as a topoisomerase II poison. chemicalbook.com Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, which is crucial for processes like DNA replication and transcription. tandfonline.com Bisantrene inhibits the topoisomerase II-mediated relaxation of supercoiled DNA, which prevents the proper replication of DNA and halts the proliferation of cancer cells. chemicalbook.comtandfonline.com

Notably, bisantrene exhibits cytotoxic effects on both dividing and non-dividing cells in vitro, suggesting its potential efficacy against tumors with a low growth fraction. chemicalbook.com Its cytotoxic efficacy has been evaluated across various cancer cell lines.

Cytotoxic Efficacy of Bisantrene in Human Cancer Cell Lines
Cancer Cell LineTumor TypeIC50 ValueAssay Method
A549Human LungData not specifiedSulforhodamine B assay
8226Human MyelomaData not specifiedMTT assay

Fat Mass and Obesity (FTO) Associated Protein Inhibition

In addition to its established role as a DNA intercalating agent, a groundbreaking discovery in 2020 identified bisantrene as a potent inhibitor of the FTO protein. wikipedia.org FTO is an m6A RNA demethylase that plays a crucial role in post-transcriptional gene regulation. wikipedia.orgnih.gov Dysregulation of FTO has been implicated in various cancers, making it a promising therapeutic target. cancer.govraceoncology.com

Bisantrene exerts its inhibitory effect on FTO by directly interacting with the enzyme's catalytic pocket. wikipedia.orgmdpi.com Through computational modeling and experimental assays, it was determined that bisantrene occupies this pocket, thereby preventing the m6A-modified substrate from accessing the active site for demethylation. researchgate.net This competitive inhibition mechanism effectively blocks the enzymatic activity of FTO. researchgate.netaging-us.com

Bisantrene has been identified as a potent and selective inhibitor of FTO. wikipedia.org A screening of over 260,000 chemical compounds from the National Cancer Institute's chemical library identified bisantrene as one of the most potent FTO inhibitors. cancer.govraceoncology.com Its inhibitory concentration (IC50) for FTO is in the nanomolar range, specifically reported as 142 nM. wikipedia.orggoogle.com

Importantly, bisantrene demonstrates selectivity for FTO over other demethylases, such as ALKBH5, which is the only other known m6A RNA demethylase. wikipedia.org This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The potent and selective inhibition of FTO by bisantrene underscores its potential as a targeted therapy for cancers with high FTO expression. cancer.govresearchgate.net

Inhibitory Activity of Bisantrene against FTO
EnzymeIC50 ValueSignificance
FTO142 nMPotent inhibition of the primary m6A RNA demethylase. wikipedia.orggoogle.com
ALKBH5Weak inhibitorDemonstrates selectivity for FTO over the other known m6A RNA demethylase. wikipedia.org

The inhibition of FTO by bisantrene leads to significant downstream functional consequences, primarily through the modulation of m6A levels in mRNA, which in turn affects gene expression and cellular processes critical for cancer cell survival and propagation.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in regulating mRNA stability, splicing, and translation. springernature.comnih.gov FTO-mediated demethylation of m6A is a dynamic process that influences the expression of numerous genes. nih.gov By inhibiting FTO, bisantrene increases the global levels of m6A in RNA. biorxiv.org This altered m6A landscape leads to a reprogramming of gene expression, with thousands of genes being either upregulated or downregulated. cancer.gov

This reprogramming affects various cellular pathways. For instance, FTO inhibition has been shown to suppress the expression of oncogenes like MYC and CEBPA. nih.govaging-us.com Furthermore, it can impact the expression of immune checkpoint genes, suggesting a role in modulating the tumor microenvironment and immune response. cancer.govresearchgate.net The widespread changes in gene expression following FTO inhibition contribute significantly to the anti-cancer effects of bisantrene.

Leukemia stem/initiating cells (LSCs/LICs) are a subpopulation of cancer cells with the ability to self-renew and are thought to be a major cause of treatment failure and disease relapse in acute myeloid leukemia (AML). aging-us.com AML stem cells have been found to have higher levels of FTO compared to other AML cells. cancer.gov

Genetic depletion and pharmacological inhibition of FTO, including with bisantrene, have been shown to dramatically attenuate the self-renewal capacity of leukemia stem/initiating cells. aging-us.comresearchgate.netnih.gov This suppression of LSC/LIC self-renewal is a critical aspect of bisantrene's therapeutic potential in AML and other cancers. chemicalbook.comtandfonline.com By targeting the cancer stem cell population, bisantrene may help to eliminate the cells responsible for maintaining the cancer and driving its recurrence. cancer.gov Studies have demonstrated that bisantrene can kill AML stem cells in laboratory settings and in mouse models implanted with AML cells. cancer.gov

Functional Consequences of FTO Inhibition

Modulation of Immune Checkpoint Gene Expression and Immune Evasion

Recent research has indicated that bisantrene may play a role in counteracting immune evasion by cancer cells through the modulation of immune checkpoint molecules. In studies involving acute myeloid leukemia (AML) cells, treatment with bisantrene has been shown to decrease the protein levels of genes that are critical for immune checkpoints. By reducing the expression of these inhibitory proteins, bisantrene may render cancer cells more susceptible to recognition and attack by the immune system. This suggests that part of bisantrene's therapeutic effect could be attributed to its ability to disrupt the mechanisms that cancer cells use to hide from immune surveillance. nih.gov

Telomerase Inhibition and G-Quadruplex Stabilization

A significant component of bisantrene's anti-cancer activity is its ability to interfere with telomere maintenance, a critical process for the immortalization of cancer cells. This is achieved through the inhibition of telomerase and the stabilization of G-quadruplex DNA structures.

Interaction with and Stabilization of G-Quadruplex DNA Structures

Bisantrene and its regioisomers have been shown to bind to and stabilize G-quadruplex DNA structures. nih.gov These are non-canonical secondary structures formed in guanine-rich DNA sequences, such as those found in telomeres and gene promoter regions. Effective G-quadruplex stabilizers typically feature a planar aromatic core for stacking on the G-quartet and charged side chains that interact with the grooves of the quadruplex. nih.gov Different regioisomers of bisantrene exhibit varied binding affinities for telomeric G-quadruplexes, with the 1,5 and 1,7 bis-substituted analogues being particularly effective. nih.gov Research on constrained derivatives of a bisantrene isomer has provided quantitative data on their binding affinity, highlighting the specificity for G-quadruplex DNA over duplex DNA. researchgate.netarkat-usa.org

Binding Affinity of a Constrained Bisantrene Isomer (Ant1,5-Ri)

DNA StructureBinding Affinity (Kd) in M-6
G-Quadruplex (GQ)2.28 ± 0.32
Duplex (QMup-QMdown)0.21 ± 0.06

Immunological Mechanisms

In addition to its direct effects on cancer cells, bisantrene also demonstrates significant immunomodulatory properties, particularly through the activation of macrophages.

Activation of Tumor-Cytostatic Macrophages

Bisantrene has been shown to be a potent activator of tumor-inhibitory macrophages. nih.gov In preclinical studies, macrophages obtained from mice treated with bisantrene were found to be highly effective at inhibiting the growth of tumor cells. nih.gov This activation is dose-dependent, with a minimal effective in vivo dose and a range for peak activation. The activated effector cells are detectable shortly after treatment and can persist for an extended period. nih.gov Experiments have confirmed that macrophages, rather than T-lymphocytes, are the primary immune cells responsible for this anti-tumor effect. nih.gov

Dose-Dependent Activation of Macrophages by Bisantrene

ParameterDose (mg/kg)
Minimal Effective In Vivo Dose25
Dose for Peak Activation50 - 100

Role in Cytostatic Anti-Proliferative Functionality

The anti-proliferative effect of bisantrene-activated macrophages is mediated by the release of one or more cytostatic factors. nih.gov Culture supernatants from these activated macrophages have been found to inhibit the proliferation of tumor cells. nih.gov This indicates that the activated macrophages produce soluble mediators that are directly responsible for the cytostatic effect. Further investigation has shown that common mediators like hydrogen peroxide and neutral proteases are not responsible for this activity, suggesting a distinct mechanism of action for the cytostatic factors produced by bisantrene-activated macrophages. nih.gov

Molecular Basis of Drug Resistance to Bisantrene Dihydrochloride

Role of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide array of substrates across cellular membranes. Several members of this family are well-known for their role in multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic agents, thereby reducing their intracellular concentration and cytotoxic effects.

P-glycoprotein (MDR1) as a Substrate and Mediator of Resistance

P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene, is one of the most extensively studied ABC transporters implicated in cancer drug resistance. Research has unequivocally identified bisantrene (B1209513) as a substrate for P-gp, and its overexpression is a significant mechanism of resistance to this drug.

Studies have shown that cancer cells with elevated levels of P-gp exhibit profound resistance to bisantrene. For instance, cells that overexpress even low levels of P-gp, or those transfected with the human MDR1 gene, display a resistance to bisantrene that is approximately 10-fold greater than their resistance to other common chemotherapeutic agents like vinblastine, doxorubicin (B1662922), or colchicine nih.gov. This indicates that bisantrene is an excellent substrate for this efflux pump nih.gov.

Furthermore, bisantrene itself can be used in vitro to select for cancer cell lines with high levels of P-gp-mediated multidrug resistance. In a human colon carcinoma cell line, LS 174T, exposure to bisantrene led to the development of a high-level multidrug resistance phenotype directly linked to increased P-gp expression nih.gov. Additionally, bisantrene has been shown to block the photoaffinity labeling of P-gp, further confirming a direct interaction between the drug and the transporter nih.gov.

The following table summarizes key findings from a study on P-gp mediated resistance to bisantrene.

Cell LineP-gp Expression LevelFold Resistance to BisantreneReference
Human MDR1 Transfected CellsHigh~10-fold greater than to vinblastine, doxorubicin, or colchicine nih.gov
LS 174T (selected with bisantrene)HighHigh-level multidrug resistance nih.gov

Breast Cancer Resistance Protein (BCRP) Expression and Efflux Activity

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important ABC transporter associated with multidrug resistance. While its role in bisantrene resistance is more nuanced than that of P-gp, evidence suggests its involvement, particularly in the context of specific genetic mutations.

While some studies initially reported low or no resistance to bisantrene in cells overexpressing wild-type BCRP, other research has demonstrated that BCRP-overexpressing cell lines can exhibit high cross-resistance to a panel of drugs including bisantrene aacrjournals.org. This discrepancy appears to be linked to mutations in the ABCG2 gene. Specifically, mutations at codon 482 (e.g., R482T or R482G) have been shown to alter the substrate specificity of BCRP, leading to increased resistance to agents like anthracyclines and bisantrene aacrjournals.org.

Drug-selected cell lines that overexpress BCRP have shown significant resistance to bisantrene, among other chemotherapeutic agents aacrjournals.orgspandidos-publications.com. The expression of BCRP in these resistant cells correlates with a marked decrease in the intracellular accumulation of its substrates, including bisantrene.

The table below highlights the differential resistance conferred by wild-type and mutant BCRP.

BCRP GenotypeResistance to BisantreneSubstrate EffluxReference
Wild-TypeLow/VariableLess efficient for bisantrene aacrjournals.org
R482T/R482G MutantsHighIncreased efflux of bisantrene aacrjournals.org

Structure Activity Relationships Sar and Analog Development of Bisantrene Dihydrochloride

Influence of Side Chain Modifications on DNA Binding Affinity and Sequence Specificity

The characteristic 4,5-dihydro-1H-imidazol-2-yl-hydrazone side chains of bisantrene (B1209513) are crucial for its biological activity. Modifications to these side chains, including their number and position on the anthracene (B1667546) ring system, have been shown to dramatically affect DNA binding affinity and sequence specificity. nih.gov

Research into a series of anthracene derivatives with one or two of these characteristic side chains at various positions has revealed that these modifications significantly impact the drug's affinity for nucleic acids. nih.gov For instance, the specific placement of the dihydroimidazolyl-hydrazone groups plays a major role in establishing contacts with the nucleic acid, thereby influencing the compound's DNA sequence preferences. nih.gov This modulation of DNA binding is a critical determinant for the drug's ability to act as a topoisomerase II poison. nih.govnih.gov

Molecular modeling studies have further elucidated these interactions. For example, a comparison between 1-substituted and 9-substituted isomers of bisantrene analogs showed distinct preferences for DNA base pair steps. The 9-substituted derivative demonstrated a significantly more favorable recognition of A-T steps over G-C steps, while the 1-substituted isomer showed a much closer energy balance between the two. nih.gov This aligns with observed differences in the base specificity of topoisomerase II-mediated DNA cleavage induced by these isomeric drugs. nih.gov

Interestingly, despite being from a different chemical class, bisantrene and the anticancer agent m-AMSA exhibit virtually identical DNA cleavage intensity patterns. nih.gov Statistical analyses have established that, like m-AMSA, bisantrene's activity requires the presence of an adenine (B156593) base at the +1 position relative to the cleavage site. nih.gov This shared sequence specificity is attributed to their very similar energy-minimized three-dimensional structures, where the planar aromatic systems and side chains overlap closely, suggesting they share a common pharmacophore. nih.gov However, other studies using MPE footprinting have suggested a sequence-neutral binding mode for bisantrene itself. nih.gov The extent of DNA interaction, measured by DNA unwinding angles, has been shown to correlate with the anti-cancer activity of various bisantrene analogs. nih.gov

Table 1: Influence of Side Chain Position on DNA Base Specificity for Bisantrene Analogs
Analog PositionObserved DNA Sequence PreferenceSupporting Evidence
9-Substituted IsomerFavorable recognition of A-T stepsMolecular modeling studies nih.gov
1-Substituted IsomerCloser energy balance between A-T and G-C stepsMolecular modeling studies nih.gov
Bisantrene (Standard)Requires Adenine at +1 positionComparison of DNA cleavage patterns with mAMSA nih.gov

Design and Synthesis of Bioisosteres and Hybrid Compounds (e.g., Bisantrene-Amsacrine Hybrids)

To explore new structural motifs and potentially combine the advantageous features of different classes of topoisomerase II inhibitors, researchers have designed and synthesized hybrid compounds. A notable example is the creation of an aza-bioisostere that can be considered a bisantrene-amsacrine hybrid. nih.govnih.gov This compound was synthesized as part of a series of novel bisantrene analogues. nih.gov

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In this context, the aza-bioisostere replaces a carbon atom in the anthracene ring with a nitrogen atom, a modification characteristic of the acridine (B1665455) scaffold found in amsacrine. The goal of creating such a hybrid is to investigate how the core ring structure, in combination with the characteristic bisantrene side chains, influences DNA binding and cytotoxic properties. nih.govnih.gov The DNA binding preferences of this hybrid compound were evaluated alongside other bisantrene analogs to understand the structure-activity relationships for this family of topoisomerase II poisons. nih.gov The development of such hybrids highlights a rational drug design approach aimed at fine-tuning the interaction with the topoisomerase II-DNA complex. nih.gov

Development of Prodrugs and Derivatives for Modified Properties

A significant challenge with bisantrene has been its poor aqueous solubility, which can lead to administration-related difficulties. nih.gov To address this, researchers have focused on developing prodrugs, which are inactive or less active precursors that are converted into the active drug in vivo.

A key development in this area is the creation of N-phosphoryl derivatives of bisantrene. nih.govacs.org The selective phosphorylation of bisantrene yields bis(phosphonoguanidinic acid), a prodrug with markedly enhanced aqueous solubility at physiological pH, particularly as a sodium salt. nih.gov This increased solubility was confirmed in animal models, where, unlike the parent compound, the prodrug did not precipitate upon injection. nih.gov

Once administered, the prodrug is hydrolyzed back to the active bisantrene. Studies in rats showed that the bis-phosphorylated derivative hydrolyzed to a mono-phosphorylated intermediate with a half-life of about 12 minutes, followed by a slower, multi-hour conversion to bisantrene. nih.gov The mono-phosphorylated version was also synthesized and demonstrated good solubility and antitumor activity. nih.gov Importantly, while the prodrug itself was inactive in vitro against several tumor cell lines, its in vivo antitumor activity against B-16 melanoma and P-388 and L-1210 leukemias was comparable to that of bisantrene, confirming its efficacy as a prodrug. nih.gov This strategy successfully modifies a critical physicochemical property of the drug without compromising its therapeutic action. nih.gov

Table 2: Comparison of Bisantrene and its N-phosphoryl Prodrug
PropertyBisantrene (Parent Drug)Bis(phosphonoguanidinic acid) (Prodrug)
Aqueous Solubility (at physiological pH)LowEnhanced nih.gov
Precipitation upon InjectionObservedNot observed nih.gov
In Vitro ActivityActiveInactive nih.gov
In Vivo Antitumor ActivityComparable to prodrugComparable to bisantrene nih.gov
Primary Purpose of Modification-Improve solubility, reduce potential for toxicity nih.govacs.org

Advanced Biophysical and Computational Characterization of Bisantrene Dihydrochloride

Molecular Docking and Dynamics Simulations

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, has provided significant insights into the binding modes and stability of bisantrene (B1209513) complexes with its biological targets. nih.govnih.govsupsi.ch These in silico methods allow for the prediction and analysis of molecular interactions that are difficult to observe experimentally, offering a time-dependent view of complex formation and stability. biointerfaceresearch.comyoutube.com

Bisantrene's antineoplastic activity is primarily attributed to its function as a topoisomerase II inhibitor. tandfonline.com Molecular docking studies have been employed to model the interaction between bisantrene and the ATP-binding pocket of α-Topoisomerase II. nih.gov These simulations help in understanding how the succinimide (B58015) part of fused heteroaromatic molecules can interact with the ATP binding pocket through hydrogen bond networks, contributing to the inhibition of the enzyme's activity which is crucial for DNA replication and chromosome organization. nih.gov

More recently, bisantrene was identified as a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase. wikipedia.orgbiopharmaapac.com Computational searches of chemical libraries predicted that bisantrene would interact with FTO. cancer.gov Subsequent molecular modeling indicates that bisantrene acts by occupying the catalytic pocket of the FTO enzyme. wikipedia.org This inhibition of FTO is a distinct mechanism of action that contributes to its anti-leukemia effects. tandfonline.comresearchgate.net Studies have shown that the sensitivity of cancer cells, such as melanoma, to bisantrene correlates with the expression level of FTO. biopharmaapac.com

Target ProteinMethodKey Findings
Topoisomerase II Molecular DockingBisantrene analogues interact with the ATP-binding pocket, inhibiting enzyme activity. nih.govnih.gov
FTO Protein Virtual Screening & DockingBisantrene occupies the catalytic pocket, leading to potent and selective inhibition. wikipedia.orgcancer.gov

The interaction of bisantrene with DNA is a cornerstone of its biological activity. wikipedia.org As a planar, electron-rich chromophore, bisantrene is a DNA intercalating agent, disrupting the DNA configuration and inhibiting DNA and RNA synthesis. wikipedia.orgnih.gov Computational modeling is essential for understanding the dynamics and stability of the DNA-bisantrene complex. nih.gov

Molecular dynamics simulations are used to study the time-dependent formation and stability of ligand-DNA complexes. biointerfaceresearch.com These simulations can reveal details about the binding mode, such as whether the molecule acts as a minor groove binder or an intercalator. biointerfaceresearch.commums.ac.ir For bisantrene, modeling helps to visualize its insertion between DNA base pairs, which is a key aspect of its mechanism that leads to DNA single-strand breaks and DNA-protein crosslinking. wikipedia.org Kinetic studies using stopped-flow spectrophotometry indicate a biphasic mechanism for its association with DNA. nih.gov

Interaction TypeModel/SimulationObserved Effects
DNA Intercalation MD SimulationsInsertion of the planar chromophore between DNA base pairs. wikipedia.orgbiointerfaceresearch.com
DNA Binding Kinetics Stopped-flow SpectrophotometryAssociation rate constant > 1 x 10(7) M-1 S-1; biphasic mechanism. nih.gov
DNA Unwinding Topoisomerase I AssayUnwinding angles for bisantrene analogs range from 0 to 33 degrees. nih.gov

Spectroscopic Techniques for Molecular Interaction Analysis

A variety of spectroscopic techniques have been instrumental in characterizing the binding of bisantrene to DNA and quantifying the interaction parameters.

UV-Visible spectroscopy is a fundamental technique used to confirm the interaction between small molecules and DNA. mdpi.com When a molecule intercalates between DNA base pairs, changes in the absorption spectrum, such as a bathochromic (red) shift and hypochromism (decreased absorbance), are often observed. mdpi.com Studies on bisantrene have utilized UV-Vis spectroscopy to monitor its binding to DNA, providing evidence for its intercalative mode of action. mums.ac.ir These spectral changes arise from the interaction of the drug's chromophore with the DNA base pairs upon complex formation.

Fluorescence spectroscopy is another powerful tool for studying drug-DNA interactions. medchemexpress.com Time-resolved fluorescence spectroscopy has been used to determine the fluorescence lifetimes of bisantrene analogues. science.gov A common method to determine DNA binding affinity is the ethidium (B1194527) displacement assay. Ethidium bromide is a fluorescent dye that intercalates into DNA, and its fluorescence is enhanced upon binding. A compound that also intercalates, like bisantrene, will compete with ethidium bromide for binding sites, leading to a decrease in fluorescence. This displacement can be used to calculate the binding constant of the compound to DNA. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about ligand-DNA complexes in solution. strath.ac.uknih.gov One-dimensional and two-dimensional NMR techniques can be used to identify the specific binding sites and orientation of a drug within the DNA helix. strath.ac.uknih.gov While specific NMR studies detailing the bisantrene-DNA complex are less commonly cited in the provided context, NMR is a critical tool for detailed structural elucidation of such interactions, capable of revealing distortions in the DNA backbone and the precise proximity of the ligand to specific nucleobases. researchgate.netnih.gov

Direct DNA Interaction Methodologies

The direct interaction of Bisantrene dihydrochloride (B599025) with DNA has been extensively studied through a variety of biophysical techniques, providing insights into its binding mechanism and the subsequent structural alterations to the DNA molecule.

Electron Microscopy for DNA Conformation and Length Changes

Electron microscopy has been a crucial tool in visualizing the effects of Bisantrene on DNA structure. Studies have shown that Bisantrene binding leads to a discernible increase in the contour length of DNA. Specifically, interaction with pBR322 plasmid DNA resulted in an 11% average increase in length. This extension corresponds to the binding of approximately 480 molecules of Bisantrene per DNA circle at saturation. Further research has indicated that Bisantrene increases the helical length of DNA to a degree comparable to that of the well-known intercalating agent, mitoxantrone.

Nucleoid Sedimentation Assays

Nucleoid sedimentation assays have provided corroborating evidence for the intercalative binding of Bisantrene to DNA. The alterations observed in the sedimentation behavior of nucleoids upon treatment with Bisantrene are consistent with the effects expected from an intercalating agent. While detailed quantitative data from these assays are not extensively reported in the available literature, the qualitative results support the model of Bisantrene inserting itself between the base pairs of the DNA double helix.

DNase I Footprinting for DNA Binding Preferences

DNase I footprinting experiments have been conducted to investigate the sequence-specific binding preferences of Bisantrene. The findings from these studies have presented a somewhat complex picture. One study, utilizing methidiumpropyl-EDTA (MPE) footprinting on a Hind III-EcoRI fragment of pBR322 DNA, found no evidence of selective protection, which suggests a sequence-neutral mode of binding. However, other reports indicate that Bisantrene can modulate DNase I cleavage activity in a sequence-dependent manner, promoting cleavage at oligopurine-oligopyrimidine tracts while slightly reducing enzymatic cutting at alternating purine-pyrimidine sequences. nih.gov This suggests that while Bisantrene may not have a strict sequence requirement for binding, it may exhibit preferences for certain DNA structures or sequences.

DNA Melting Curve Analysis

The thermal stability of DNA in the presence of Bisantrene has been assessed using DNA melting curve analysis. Intercalating agents typically stabilize the DNA double helix, leading to an increase in the melting temperature (Tm), the temperature at which 50% of the DNA is denatured. While DNA melting experiments have been performed with Bisantrene and its analogues, specific values for the change in melting temperature (ΔTm) induced by the parent Bisantrene compound are not prominently detailed in the reviewed scientific literature. Nevertheless, its characterization as an intercalator strongly implies a stabilizing effect on the DNA duplex.

Viscometric and Stopped-Flow Kinetic Analysis of DNA Binding

Viscometric studies have provided significant quantitative insights into the interaction of Bisantrene with DNA. These experiments have demonstrated that Bisantrene binding increases the contour length of sonicated rod-like fragments of calf thymus DNA by 2.8 Å per bound drug molecule. nih.gov This elongation is a classic hallmark of intercalation.

Stopped-flow kinetic analysis has been employed to determine the kinetics of Bisantrene binding to DNA. The association rate constant for its interaction with calf thymus DNA has been determined to be greater than 1 x 10⁷ M⁻¹s⁻¹ at 20°C in a buffer with an ionic strength of 0.1. nih.gov The dissociation kinetics are more complex, with surfactant sequestration studies revealing a mechanism that involves at least three distinct processes. nih.gov The kinetic profiles for dissociation appear to be largely independent of the DNA type. nih.gov

Kinetic and Viscometric Data for Bisantrene-DNA Interaction
ParameterValueMethodologyDNA Source
Increase in DNA Contour Length2.8 Å per bound moleculeViscometryCalf Thymus DNA
Association Rate Constant (k_a)> 1 x 10⁷ M⁻¹s⁻¹Stopped-Flow SpectrophotometryCalf Thymus DNA
Dissociation ProcessComplex (≥3 processes)Surfactant SequestrationCalf Thymus and Synthetic DNAs

DNA Unwinding Angle Determination (e.g., Topoisomerase I Assay)

The extent to which Bisantrene unwinds the DNA helix upon intercalation has been determined using multiple techniques, yielding somewhat different results. A topoisomerase I unwinding assay conducted with covalently closed circular DNA indicated a significant unwinding angle of 33 degrees. In contrast, viscometric measurements with covalently closed-circular DNA suggested a more modest unwinding angle of 14 degrees. nih.gov This discrepancy may be attributable to the different principles and conditions of the two experimental methods.

Reported DNA Unwinding Angles for Bisantrene
Unwinding AngleMethodology
33°Topoisomerase I Assay
14°Viscometry

Q & A

Q. What is the primary mechanism of action of bisantrene dihydrochloride in anticancer research, and how should experimental assays be designed to validate this mechanism?

Bisantrene dihydrochloride functions as a DNA intercalator and topoisomerase II inhibitor, inducing cytotoxic effects by disrupting DNA replication and repair . To validate this, researchers should employ in vitro assays such as:

  • DNA intercalation assays (e.g., ethidium bromide displacement).
  • Topoisomerase II activity assays (e.g., decatenation of kinetoplast DNA).
  • Cell viability assays (e.g., MTT or clonogenic assays) paired with flow cytometry to assess apoptosis. Include controls for multidrug resistance (MDR1) activity, as bisantrene is an MDR1 substrate .

Q. How does the dihydrochloride salt form of bisantrene influence its physicochemical properties and experimental outcomes compared to other salt forms?

The dihydrochloride salt (two HCl molecules per base) enhances solubility and stability in aqueous solutions, critical for in vivo pharmacokinetic studies. Researchers must:

  • Characterize solubility and stability under physiological pH (e.g., phosphate-buffered saline at pH 7.4).
  • Compare bioavailability metrics (e.g., AUC, Cmax) with non-salt forms using HPLC or LC-MS .

Q. What safety protocols are recommended for handling bisantrene dihydrochloride in laboratory settings?

As a cytotoxic agent, follow:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling.
  • Waste disposal : Incinerate contaminated materials at ≥1000°C. Refer to SDS guidelines for acute toxicity mitigation (e.g., eye irrigation with saline for accidental exposure) .

Q. How can researchers optimize bisantrene dihydrochloride formulations for in vivo studies?

Use factorial design (e.g., 3<sup>2</sup> design) to test variables like polymer ratios (HPMC, ethyl cellulose) for sustained-release tablets. Assess:

  • Dissolution profiles (USP apparatus).
  • Drug release kinetics (zero-order vs. Higuchi models) .

Advanced Research Questions

Q. What experimental strategies address multidrug resistance (MDR) mediated by MDR1 in bisantrene dihydrochloride studies?

Co-administer MDR1 inhibitors (e.g., verapamil) in cell lines overexpressing MDR1 (e.g., NCI/ADR-RES). Validate via:

  • Intracellular drug accumulation assays (fluorescence microscopy with bisantrene analogs).
  • qPCR/Western blot to quantify MDR1 expression pre/post-treatment .

Q. How can contradictions between preclinical and clinical efficacy data for bisantrene dihydrochloride be resolved?

Conduct correlative in vitro-in vivo studies :

  • Use patient-derived xenografts (PDX) to mirror clinical tumor heterogeneity.
  • Apply clonogenic assays to compare drug sensitivity in PDX models vs. clinical trial outcomes .

Q. What methodologies ensure reproducibility in bisantrene dihydrochloride dose-response studies across labs?

Adopt MIACARM standards for metadata reporting:

  • Experimental design : Dose ranges, exposure times, and cell passage numbers.
  • Data normalization : Include internal controls (e.g., staurosporine for apoptosis induction).
  • Cross-lab validation : Share raw data via platforms like Figshare or Zenodo .

Q. How do researchers evaluate bisantrene dihydrochloride’s synergy with other antineoplastic agents?

Use Chou-Talalay combination index (CI) analysis :

  • Test fixed-ratio combinations (e.g., bisantrene + doxorubicin).
  • Calculate CI values via CompuSyn software (CI <1 indicates synergy) .

Q. What pharmacokinetic parameters should be prioritized in bisantrene dihydrochloride optimization?

Focus on:

  • Plasma half-life (t½) : Modify formulations (e.g., liposomal encapsulation).
  • Tissue distribution : Quantify drug levels in tumor vs. healthy tissues via LC-MS/MS.
  • Metabolite profiling : Identify active/toxic metabolites using hepatic microsome assays .

Q. How can bisantrene dihydrochloride’s potential carcinogenic risks be assessed in long-term studies?

Follow IARC guidelines for carcinogenicity evaluation:

  • Conduct two-year bioassays in rodents (e.g., Sprague-Dawley rats).
  • Perform histopathological analysis of high-dose vs. control groups.
  • Compare results to structurally related compounds (e.g., anthracenedione analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.